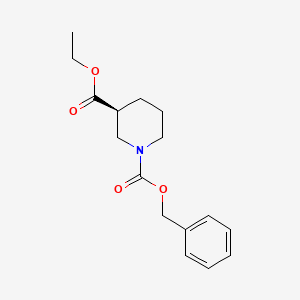

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

Vue d'ensemble

Description

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl and ethyl groups, as well as two carboxylate groups. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a piperidine derivative.

Ethyl Group Addition: The ethyl group can be added through alkylation reactions, using ethyl halides in the presence of a strong base.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired enantiomer.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.

Substitution: Nucleophilic substitution reactions can replace the benzyl or ethyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce ethyl alcohol derivatives.

Applications De Recherche Scientifique

Synthesis Pathways

The synthesis of (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate typically involves multi-step organic reactions. Key steps may include:

- Formation of the Piperidine Ring : Using appropriate precursors to construct the piperidine framework.

- Introduction of Carboxyl Groups : Employing carboxylic acid derivatives to introduce the dicarboxylate functionality.

- Substitution Reactions : Incorporating benzyl and ethyl groups through nucleophilic substitution mechanisms.

Medicinal Chemistry

This compound has shown promise as a building block for synthesizing pharmaceuticals. Its structure can serve as a scaffold for developing new drugs targeting various diseases, including:

- Antitumor Agents : Research indicates that derivatives of similar compounds have been evaluated for their antitumor activity against various cancer cell lines .

- Neurological Disorders : The compound has potential applications in developing treatments for neurological conditions such as multiple sclerosis due to its structural similarities with known therapeutic agents .

Materials Science

In materials science, this compound can be utilized for:

- Polymer Synthesis : The unique chemical properties of this compound allow it to be integrated into polymers or coatings that require specific mechanical or thermal properties.

- Coatings and Adhesives : Its reactivity can be exploited in formulating advanced coatings or adhesives with enhanced performance characteristics.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound and its derivatives:

- Antitumor Activity : A study demonstrated that compounds derived from similar structures exhibited significant inhibitory effects on cancer cell lines such as A-549 (lung cancer) and MDA-MB-468 (breast cancer), suggesting potential therapeutic applications .

- Enzyme Inhibition : Research has shown that related compounds can act as inhibitors of specific enzymes like 11-beta-hydroxysteroid dehydrogenase type 1, which is relevant for conditions like obesity and metabolic syndrome .

Mécanisme D'action

The mechanism of action of (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A simpler analog with a basic piperidine ring structure.

Pyridine: An aromatic heterocycle with a nitrogen atom in the ring.

Piperazine: A compound with two nitrogen atoms in a six-membered ring.

Uniqueness

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is unique due to its specific substitution pattern and (S)-configuration, which confer distinct chemical and biological properties. Its dual carboxylate groups and benzyl substitution make it a versatile intermediate in various synthetic and research applications.

Activité Biologique

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is an organic compound classified within the piperidine derivatives. Its unique structure, characterized by a piperidine ring with benzyl and ethyl substitutions along with two carboxylate groups, suggests potential biological activities that warrant detailed exploration.

The molecular formula of this compound is , with a molecular weight of approximately 291.15 g/mol. The compound's distinct (S)-configuration indicates its optical activity, which can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H21NO4 |

| Molecular Weight | 291.15 g/mol |

| CAS Number | 174699-11-7 |

| Structure | Piperidine derivative with benzyl and ethyl groups |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies indicate that this compound may bind to dopamine D2 receptors, which are crucial for mediating various neurological functions, including pain perception and mood regulation . Additionally, there is ongoing research into its interactions with serotonin receptors, suggesting potential implications in mood disorders and analgesic effects.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

- Analgesic Effects : Interaction with dopamine D2 receptors may contribute to pain relief.

- Mood Regulation : Potential modulation of serotonin receptors could influence mood disorders.

- Cellular Processes : Ongoing studies are examining the compound's effects on various cellular pathways, which may lead to applications in treating neurological conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Dopamine Receptor Binding Study :

- Objective : To evaluate the binding affinity of the compound to dopamine D2 receptors.

- Findings : The compound demonstrated significant binding affinity, indicating its potential as a therapeutic agent for conditions involving dopaminergic dysregulation.

-

Serotonin Receptor Interaction :

- Objective : To assess the impact on serotonin receptor activity.

- Findings : Initial results suggest that this compound may enhance serotonin signaling pathways, which could be beneficial in treating depression and anxiety disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to other compounds, a comparison was made with structurally similar piperidine derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Benzylpiperidine | C13H17N | Lacks carboxylic acid groups; primarily psychoactive. |

| 3-Ethylpiperidine | C11H15N | Simple alkane substitution; lacks benzyl group. |

| 1-Methyl-3-benzoylpiperidine | C16H17N | Contains a benzoyl group; investigated for anti-cancer properties. |

This compound stands out due to its dual carboxylic acid functionalities combined with both benzyl and ethyl substitutions. This unique structure may enhance its biological activity compared to the aforementioned compounds .

Propriétés

IUPAC Name |

1-O-benzyl 3-O-ethyl (3S)-piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRONXOELMBCSE-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654529 | |

| Record name | 1-Benzyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174699-11-7 | |

| Record name | 1-Benzyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.